Stereospecific Requirement in CCR1 Antagonist BX-471 Synthesis: (R)-Enantiomer vs. Racemate or (S)-Enantiomer
The (R)-configuration at the 2-methylpiperazine position is structurally essential for the synthesis of BX-471 (ZK-811752), a selective CCR1 antagonist with Ki = 1 nM . The synthetic route documented in US 6207665 and WO 9856771 explicitly requires alkylation of (R)-2-methylpiperazine with 4-fluorobenzyl bromide to yield (R)-1-(4-fluorobenzyl)-3-methylpiperazine as the key intermediate [1]. Substitution with the racemic mixture would introduce the (S)-enantiomer, which is not specified in the validated synthetic pathway and would require additional chiral separation steps, increasing cost and reducing yield [2].
| Evidence Dimension | Synthetic pathway viability for BX-471 production |
|---|---|
| Target Compound Data | (R)-enantiomer: Directly applicable intermediate per patent specification |
| Comparator Or Baseline | Racemate: Not specified; (S)-enantiomer (CAS 940004-44-4): Not applicable |
| Quantified Difference | Stereospecific requirement; racemate requires additional chiral resolution |
| Conditions | Alkylation reaction with 4-fluorobenzyl bromide in CH₂Cl₂ or DMF as per US 6207665 / WO 9856771 |
Why This Matters
Procurement of the correct (R)-enantiomer eliminates the need for costly chiral resolution steps in CCR1 antagonist development programs.
- [1] Drug Future. ZK-811752 (BX-471) Synthetic Database: Alkylation of (R)-2-methylpiperazine with 4-fluorobenzyl bromide. US 6207665; WO 9856771. View Source
- [2] Patent Application US 2019/0062316 A1. Process for the Separation of Enantiomers of Piperazine Derivatives. Published February 28, 2019. View Source
